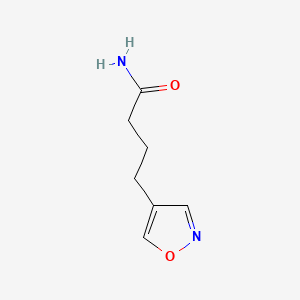

4-(1,2-Oxazol-4-yl)butanamide

Description

Structure

3D Structure

Properties

CAS No. |

141679-51-8 |

|---|---|

Molecular Formula |

C7H10N2O2 |

Molecular Weight |

154.169 |

IUPAC Name |

4-(1,2-oxazol-4-yl)butanamide |

InChI |

InChI=1S/C7H10N2O2/c8-7(10)3-1-2-6-4-9-11-5-6/h4-5H,1-3H2,(H2,8,10) |

InChI Key |

AFZHRIWJQKJEDK-UHFFFAOYSA-N |

SMILES |

C1=C(C=NO1)CCCC(=O)N |

Synonyms |

4-Isoxazolebutanamide(9CI) |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 4 1,2 Oxazol 4 Yl Butanamide

Retrosynthetic Analysis of the 4-(1,2-Oxazol-4-yl)butanamide Framework

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a complex target molecule into simpler, commercially available starting materials through a series of logical steps. deanfrancispress.com For this compound, the primary disconnections involve the amide bond and the 1,2-oxazole ring.

The most logical initial disconnection is at the amide linkage, which simplifies the target molecule into 4-(1,2-oxazol-4-yl)butanoic acid and ammonia (B1221849) or a protected amine equivalent. This approach is favorable due to the abundance of reliable amidation methods.

A further retrosynthetic disconnection of the 4-(1,2-oxazol-4-yl)butanoic acid intermediate focuses on the formation of the 1,2-oxazole ring. Key strategies for this step often involve the reaction of a three-carbon component with a source of hydroxylamine (B1172632) or the cycloaddition of a nitrile oxide. researchgate.net This leads to several potential synthetic pathways starting from simpler precursors.

Classical and Contemporary Approaches to 1,2-Oxazole Ring Construction

The formation of the 1,2-oxazole (isoxazole) ring is a cornerstone of the synthesis. Several methods have been developed for this purpose, each with its own advantages and limitations. researchgate.netnih.gov

Nitrile Oxide Cycloaddition Reactions

A powerful and widely used method for constructing 1,2-oxazole rings is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes or alkenes. researchgate.netmdpi.com Nitrile oxides, often generated in situ from aldoximes or hydroximoyl chlorides, react with a suitable dipolarophile to form the heterocyclic ring. mdpi.comresearchgate.net For the synthesis of a 4-substituted 1,2-oxazole, a terminal alkyne would be the ideal reaction partner.

The intramolecular version of this reaction, known as the Intramolecular Nitrile Oxide Cycloaddition (INOC) reaction, is also a valuable strategy for creating fused isoxazole (B147169) ring systems. nih.govmdpi.com

| Reagent/Condition | Description | Yield | Reference |

| Nitrile Oxides and Alkynes | 1,3-dipolar cycloaddition is a highly efficient and regioselective method for forming 3,4-disubstituted isoxazoles. | Good to Excellent | organic-chemistry.org |

| In situ generated nitrile oxides | Nitrile oxides can be generated from aldoximes using oxidants like sodium hypochlorite, providing a convenient one-pot procedure. | High | mdpi.com |

Cyclization of 1,3-Diketones with Hydroxylamine

A classical and reliable method for synthesizing 1,2-oxazoles involves the condensation reaction between a 1,3-dicarbonyl compound and hydroxylamine. researchgate.netnanobioletters.com The regioselectivity of this reaction can be influenced by the reaction conditions and the nature of the substituents on the diketone. researchgate.net For the target molecule, a suitably substituted 1,3-diketone precursor would be required.

The reaction of β-enamino diketones with hydroxylamine has also been shown to produce 1,2-oxazoles, sometimes with improved regioselectivity. researchgate.net

| Reactants | Conditions | Product | Reference |

| 1,3-Diketones and Hydroxylamine | A fundamental method for isoxazole synthesis. | 1,2-Oxazoles | researchgate.netnanobioletters.com |

| β-Enamino ketoesters and Hydroxylamine | Can lead to regioisomeric mixtures of 1,2-oxazoles, with selectivity influenced by reaction conditions. | Regioisomeric 1,2-oxazoles | nih.govresearchgate.net |

Base-Promoted Intramolecular Cyclizations

Base-promoted intramolecular cyclizations offer another avenue to the 1,2-oxazole core. These reactions often involve the cyclization of precursors containing appropriately positioned leaving groups and nucleophiles. For instance, the intramolecular nucleophilic substitution of a nitro group in a pyridine (B92270) ring has been used to construct isoxazolo[4,5-b]pyridines. beilstein-journals.org While not directly applicable to the target molecule, the principle of base-promoted cyclization of a suitable open-chain precursor remains a viable strategy.

Recent research has also demonstrated the synthesis of oxazoles from enamides via PIDA-mediated intramolecular oxidative cyclization, highlighting the potential of cyclization reactions in heterocycle formation. acs.org

Amidation Strategies for the Butanamide Linkage Formation

The final step in the proposed synthesis is the formation of the butanamide linkage. This is a well-established transformation in organic chemistry with numerous reliable methods available.

Direct Amide Coupling Reactions

Direct amide coupling involves the reaction of a carboxylic acid with an amine, typically in the presence of a coupling agent to activate the carboxylic acid. core.ac.uk This is a highly versatile and widely used method for amide bond formation. unimi.itluxembourg-bio.com

Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC), as well as phosphonium (B103445) and uronium salts. luxembourg-bio.com The choice of coupling agent and reaction conditions can be optimized to maximize yield and minimize side reactions. A "direct amide cyclization" (DAC) method has also been developed for the synthesis of cyclodepsipeptides, which showcases advanced techniques in amide bond formation. uzh.ch

| Coupling Reagent | Description | By-product | Reference |

| Dicyclohexylcarbodiimide (DCC) | A widely used carbodiimide (B86325) for activating carboxylic acids. | Dicyclohexylurea (DCU) | luxembourg-bio.com |

| PyBOP | A phosphonium-based coupling reagent often used in peptide synthesis. | nih.gov | |

| Thioesters | Nature-inspired method for amide bond formation, avoiding traditional coupling reagents. | rsc.org |

Activation of Carboxylic Acid Precursors (e.g., acyl chlorides)

A primary and robust method for synthesizing amides involves the activation of a carboxylic acid precursor, most commonly by converting it into an acyl chloride. This transformation significantly enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by ammonia or an amine.

For the synthesis of this compound, the corresponding precursor, 4-(1,2-oxazol-4-yl)butanoic acid, would first be reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting highly reactive 4-(1,2-oxazol-4-yl)butanoyl chloride can then be treated with aqueous or gaseous ammonia to yield the target butanamide.

A parallel synthesis of a related butanamide derivative, N-(benzothiazol-2-yl)-4-chlorobutanamide, illustrates the typical conditions for such an N-acylation reaction. mdpi.comresearchgate.net In this procedure, the amine is reacted with the acyl chloride in the presence of a base to neutralize the HCl byproduct, driving the reaction to completion. mdpi.com This method is effective, often resulting in high yields. mdpi.comresearchgate.net

Table 1: Representative Reaction Conditions for N-Acylation using an Acyl Chloride Based on a similar synthesis reported in the literature. mdpi.comresearchgate.netresearchgate.net

| Parameter | Condition | Purpose | Citation |

| Solvent | Dichloromethane (CH₂Cl₂) | Provides a non-reactive medium for the reactants. | mdpi.comresearchgate.net |

| Base | Sodium Bicarbonate (NaHCO₃) | Neutralizes the HCl generated during the reaction. | mdpi.comresearchgate.net |

| Temperature | Room Temperature | Allows for a controlled reaction rate without requiring energy input for heating or cooling. | mdpi.comresearchgate.net |

| Reaction Time | 8 hours | Sufficient time to ensure the reaction proceeds to completion. | mdpi.com |

| Yield | 92% | Demonstrates the high efficiency of this synthetic method. | mdpi.comresearchgate.net |

Peptide Coupling Reagent Applications

Modern organic synthesis often favors the use of peptide coupling reagents for amide bond formation due to their mild reaction conditions and ability to minimize side reactions, particularly racemization in chiral compounds. uni-kiel.de In a typical process, the carboxylic acid is activated in situ by the coupling reagent, forming a highly reactive intermediate that readily couples with an amine. uni-kiel.de

Common classes of coupling reagents include:

Carbodiimides : Such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions. peptide.com

Onium Salts : Phosphonium salts (e.g., PyBOP, BOP) and aminium/uronium salts (e.g., HBTU, HATU) are highly efficient and generate active esters that couple rapidly. peptide.com HATU is noted for being faster and causing less epimerization compared to HBTU. peptide.com

The synthesis of related butanamide structures has been successfully achieved using these reagents. For instance, a derivative was synthesized from N-Boc-γ-aminobutyric acid using (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) in the presence of a non-nucleophilic base. nih.govresearchgate.net Newer reagents, such as those based on ynamides, have also been developed, offering efficient, one-pot amide bond formation with no observed racemization. nih.gov

Table 2: Comparison of Common Peptide Coupling Reagents Applicable to Amide Synthesis

| Reagent Class | Examples | Key Features | Citation |

| Carbodiimides | DCC, DIC, EDC | Commonly used; DIC is preferred for solid-phase synthesis as its urea (B33335) byproduct is soluble. | peptide.com |

| Phosphonium Salts | PyBOP, BOP, PyAOP | Highly efficient for difficult couplings; can be used in excess to drive slow reactions to completion. | peptide.com |

| Aminium/Uronium Salts | HBTU, TBTU, HATU, HCTU | React rapidly with low racemization; HATU is generally the most efficient due to the properties of its HOAt leaving group. | peptide.com |

| Immonium Salts | BDDC | Provides reasonable yields; byproduct is easily removed with an acid wash. | uniurb.it |

| Ynamides | MYTsA, MYMsA | Newer class of reagents; allows for one-pot, two-step synthesis with no racemization. | nih.gov |

Convergent and Linear Synthetic Pathways for this compound

Synthesis of the 4-(1,2-oxazol-4-yl)butanoic acid fragment.

Amidation of this fragment in the final step.

This strategy ensures that the length of the longest linear sequence is minimized, maximizing the conservation of materials and improving the final product output. uniurb.it Given the multi-component nature of this compound, a convergent approach is the more efficient and logical pathway.

Optimization of Reaction Conditions and Yields

Solvent Effects on Reaction Efficiency

The choice of solvent is critical as it can influence reaction rates, yields, and even the product profile. rsc.org For amide bond formation, solvents are typically chosen for their ability to dissolve reactants and intermediates without participating in the reaction. In a study of oxazoline (B21484) synthesis, polar protic solvents were found to be most effective for the cyclization step. researchgate.net However, for the acylation and coupling steps central to forming this compound, aprotic solvents are generally preferred.

Commonly used solvents include:

Dichloromethane (CH₂Cl₂) : A non-polar, aprotic solvent widely used for acyl chloride reactions due to its inertness. mdpi.com

Dimethylformamide (DMF) : A polar, aprotic solvent often used for coupling reactions, capable of dissolving a wide range of organic compounds. nih.gov

Acetonitrile (CH₃CN) : A polar, aprotic solvent that can be effective for substitution and coupling reactions. mdpi.comnih.gov

Tetrahydrofuran (THF) : A moderately polar, aprotic ether solvent used in a variety of organic transformations, including amide preparations. nih.gov

The selection depends on the specific reagents used. For example, the insolubility of the dicyclohexylurea byproduct from DCC in most organic solvents is a key consideration in reaction workup. peptide.com

Temperature and Pressure Influences on Synthesis

Temperature is a fundamental parameter for controlling reaction kinetics. While many modern high-efficiency coupling reactions proceed smoothly at ambient temperatures mdpi.comnih.gov, temperature control is often necessary.

Cooling (0 °C to -78 °C) may be required to control highly exothermic reactions or to improve selectivity by minimizing the formation of side products. nih.gov

Heating (Reflux) can be employed to overcome the activation energy of sluggish reactions and drive them to completion, although this can sometimes lead to decomposition or undesired side reactions. sapub.org

Pressure is less commonly a variable in the synthesis of small organic molecules like this compound, unless a gaseous reagent such as ammonia is used. In such cases, the reaction might be conducted in a sealed pressure vessel to maintain the concentration of the dissolved gas. Similarly, certain catalytic hydrogenation steps, which could be part of the synthesis of the oxazole (B20620) precursor, are performed under hydrogen pressure. google.com

Catalyst Selection and Loading for Enhanced Reactivity

Catalysts are crucial for enhancing reaction rates and selectivity. In the context of synthesizing this compound, several types of catalysts and additives are relevant:

Bases : In acyl chloride routes, a stoichiometric amount of a tertiary amine (e.g., triethylamine) or an inorganic base (e.g., K₂CO₃, NaHCO₃) is used to scavenge the acid byproduct. mdpi.comnih.gov

Coupling Additives : In carbodiimide-mediated couplings, additives like HOBt and HOAt are used in catalytic or stoichiometric amounts. peptide.comuniurb.it They act as more than just racemization suppressors; they also serve as rate enhancers by forming more reactive intermediate esters. uni-kiel.de The pyridine nitrogen in HOAt provides anchimeric assistance, making it a particularly effective additive.

Lewis Acids : In some syntheses of related heterocycles, Lewis acid catalysts such as a PTSA-ZnCl₂ system have been shown to be highly effective, allowing reactions to proceed under mild conditions with high yields. organic-chemistry.org

Biocatalysts : Enzymes such as lipases have been employed as catalysts for the enantioselective synthesis of related amine compounds, highlighting a greener chemistry approach. researchgate.net

The optimal catalyst and its loading must be determined empirically for each specific transformation to maximize yield and purity.

Stereoselective Synthesis Considerations for Chiral Analogues of this compound

The development of chiral analogues of this compound involves several potential strategies, primarily focusing on three main approaches: the use of chiral auxiliaries, the application of chiral catalysts, and the employment of substrates from the chiral pool. The specific approach would depend on the desired location of the chiral center.

Introduction of Chirality on the Butanamide Side Chain

One common strategy for inducing chirality is through the asymmetric reduction of a prochiral ketone. For instance, a precursor ketone could be reduced to a chiral alcohol using well-established methods like the Corey-Bakshi-Shibata (CBS) reduction. researchgate.netarkat-usa.org This methodology uses a chiral oxazaborolidine catalyst to deliver a hydride asymmetrically, leading to the formation of a chiral alcohol with high enantioselectivity. researchgate.netarkat-usa.org For example, the asymmetric reduction of various prochiral ketones attached to an isoxazole ring has been shown to produce chiral carbinols in high yields and with significant enantiomeric excess (ee). researchgate.netarkat-usa.orgumich.edu

Another approach involves the stereoselective alkylation of a suitable enolate. By employing a chiral base or a chiral phase-transfer catalyst, it is possible to add an alkyl group to the α-carbon of the butanamide moiety in a stereocontrolled manner.

Asymmetric Synthesis Involving the Isoxazole Ring

Creating stereocenters on the isoxazole ring or adjacent to it presents a different set of challenges. One explored method involves the C5 alkylation of 4-substituted isoxazoles. nih.govacs.org By incorporating a chiral auxiliary into an alkoxycarbonyl group at the C4 position, it is possible to control the stereochemistry at both the C4 and C5 positions during alkylation, achieving high diastereomeric excess (de). nih.govacs.org This method provides a pathway to trans-4,5-disubstituted isoxazolines with good stereocontrol. nih.govacs.org

Organocatalysis also offers promising routes. For instance, the Michael addition of 1,3-dicarbonyl derivatives to pyrazolyl nitroalkenes, catalyzed by organic molecules, has been used to create chiral bis-heterocyclic frameworks containing pyrazole (B372694) and isoxazole moieties with excellent enantioselectivity (up to 99% ee). rsc.org Similarly, synergistic catalysis combining a chiral secondary amine and a palladium(0) catalyst has been used for the cascade reaction between α,β-unsaturated aldehydes and isoxazolones, yielding chiral spiroisoxazolone derivatives with high diastereoselectivity and enantioselectivity. acs.org

The 1,3-dipolar cycloaddition of nitrile oxides with alkenes is a fundamental method for constructing the isoxazole ring. researchgate.netmdpi.com To make this process asymmetric, chiral catalysts or chiral auxiliaries on the dipolarophile can be employed to influence the facial selectivity of the cycloaddition, leading to enantioenriched isoxazoline (B3343090) products. researchgate.net

Chiral Pool Synthesis

An alternative to creating a chiral center is to start with a molecule that already possesses the desired stereochemistry. This "chiral pool" approach utilizes readily available and enantiomerically pure starting materials, such as amino acids, terpenes, or carbohydrates. nih.gov For example, a synthetic route could be designed starting from a chiral amino acid, where the side chain is elaborated to form the butanamide portion and the isoxazole ring is constructed in a subsequent step, preserving the initial stereochemistry. The stereoselective synthesis of 2'-substituted (S)-CCG-IV analogues, for instance, has been achieved starting from optically active epichlorohydrin. nih.gov

Summary of Potential Stereoselective Methods

The table below summarizes potential methodologies, the position of the introduced stereocenter, and reported effectiveness in analogous systems.

| Methodology | Position of Stereocenter | Catalyst/Auxiliary | Reported Selectivity (in analogous systems) |

| Asymmetric Ketone Reduction (e.g., CBS) | Butanamide Side Chain (β or γ to amide) | Chiral Oxazaborolidine | High ee (e.g., 89% ee for aryl-alkyl ketones) arkat-usa.orgumich.edu |

| C5 Alkylation of 4-Substituted Isoxazoles | C4 and C5 of Isoxazoline Ring | Chiral Auxiliaries | Good diastereoselectivity (93 to ≥98% de) nih.govacs.org |

| Organocatalytic Michael Addition | Side Chain α to Isoxazole | Hydroquinine-derived thiourea | High ee (82–97% ee) rsc.org |

| Synergistic Catalysis (Conia-Ene type) | Spirocyclic center at C4 of Isoxazolone | Chiral Secondary Amine / Pd(0) | High dr (up to 20:1) and ee (up to 99%) acs.org |

| Chiral Pool Synthesis | Varies depending on starting material | Pre-existing chiral center | High, dependent on starting material purity nih.govnih.gov |

Advanced Spectroscopic and Structural Characterization of 4 1,2 Oxazol 4 Yl Butanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The following sections predict the NMR spectral data for 4-(1,2-Oxazol-4-yl)butanamide.

Proton (¹H) NMR Spectral Assignment and Coupling Analysis

The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment in the molecule. The chemical shifts are influenced by the electronic environment, with electronegative atoms like oxygen and nitrogen causing a downfield shift.

Oxazole (B20620) Protons: The 1,2-oxazole ring contains two protons. The proton at the C3 position is expected to appear at a significantly downfield region (δ 8.5-9.0 ppm) due to the influence of the adjacent oxygen and nitrogen atoms. The proton at the C5 position would likely resonate at a slightly more upfield position (δ 8.0-8.5 ppm).

Amide Protons (-CONH₂): The two protons of the primary amide group are diastereotopic and are expected to appear as two separate, broad singlets in the range of δ 5.5-7.5 ppm. Their broadness is a result of quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding.

Alkyl Chain Protons: The butanamide chain protons would appear more upfield. The methylene (B1212753) group adjacent to the oxazole ring (C4') is expected to be a triplet around δ 2.5-2.8 ppm. The methylene group adjacent to the carbonyl group (C2') would also be a triplet, likely in the region of δ 2.2-2.5 ppm. The central methylene group (C3') would appear as a multiplet (quintet or sextet) around δ 1.9-2.2 ppm, showing coupling to the adjacent methylene groups.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ ppm) | Predicted Multiplicity | Predicted Coupling Constant (J Hz) |

|---|---|---|---|

| H-3 (Oxazole) | 8.5-9.0 | s | - |

| H-5 (Oxazole) | 8.0-8.5 | s | - |

| -CONH₂ | 5.5-7.5 | br s | - |

| -CH₂- (C4') | 2.5-2.8 | t | ~7-8 |

| -CH₂- (C2') | 2.2-2.5 | t | ~7-8 |

Carbon-13 (¹³C) NMR Chemical Shift Interpretation

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Carbonyl Carbon: The amide carbonyl carbon (C=O) is expected to be the most downfield signal in the aliphatic region, typically appearing around δ 170-175 ppm.

Oxazole Carbons: The carbon atoms of the oxazole ring are expected in the aromatic region. C3 and C5 of the 1,2-oxazole ring would likely resonate in the range of δ 150-160 ppm, while C4, being attached to the butyl chain, would be further upfield. beilstein-journals.org

Alkyl Carbons: The carbons of the butanamide chain would appear in the upfield region of the spectrum (δ 20-40 ppm).

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ ppm) |

|---|---|

| C=O (Amide) | 170-175 |

| C3 (Oxazole) | 155-160 |

| C5 (Oxazole) | 150-155 |

| C4 (Oxazole) | 110-120 |

| -CH₂- (C4') | 25-30 |

| -CH₂- (C2') | 30-35 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

2D NMR experiments would be crucial for the unambiguous assignment of the ¹H and ¹³C signals.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. Key expected correlations would be between the adjacent methylene groups of the butanamide chain (C2'-H with C3'-H, and C3'-H with C4'-H).

HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton signal with its directly attached carbon, confirming the assignments made from the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. Expected key correlations would include the H-5 proton of the oxazole ring with the C4 carbon of the oxazole and the C4' carbon of the side chain, and the C2'-H protons with the amide carbonyl carbon.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Characteristic Vibrational Frequencies of Oxazole and Amide Moieties

Amide Group: A primary amide shows a characteristic pair of N-H stretching bands in the region of 3350-3180 cm⁻¹. The C=O stretching vibration (Amide I band) is expected to be a strong absorption between 1690-1630 cm⁻¹. masterorganicchemistry.com The N-H bending vibration (Amide II band) typically appears around 1640-1550 cm⁻¹.

Oxazole Ring: The C=N stretching vibration within the oxazole ring is expected to produce a band in the 1650-1580 cm⁻¹ region. C-O-C stretching of the ring would likely be observed around 1250-1020 cm⁻¹.

Alkyl Group: C-H stretching vibrations of the methylene groups in the butanamide chain would be observed just below 3000 cm⁻¹.

Predicted IR Data

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Amide | N-H stretch | 3350-3180 (two bands) | Medium-Strong |

| Amide | C=O stretch (Amide I) | 1690-1630 | Strong |

| Amide | N-H bend (Amide II) | 1640-1550 | Medium |

| Oxazole | C=N stretch | 1650-1580 | Medium |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition and molecular formula. hilarispublisher.com

The molecular formula for this compound is C₇H₁₀N₂O₂. The expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally measured value. A match within a few parts per million (ppm) would confirm the molecular formula.

Predicted HRMS Data

| Ion | Molecular Formula | Calculated Exact Mass |

|---|---|---|

| [M+H]⁺ | C₇H₁₁N₂O₂⁺ | 155.0815 |

Conformational Analysis in the Crystalline Phase

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Characterization (if applicable)

Without experimental data from X-ray crystallography, it is impossible to discuss the solid-state conformation, including bond angles and torsion angles, of this compound. Similarly, an analysis of its intermolecular interactions and crystal packing motifs, which are derived from crystallographic studies, cannot be performed.

Furthermore, the applicability of chiroptical spectroscopy is contingent on the chirality of the molecule. While the structure of this compound does not inherently possess a stereocenter, the absence of any enantiomeric studies or resolutions in the literature means there is no data to report for this section.

An article on this topic would require dedicated laboratory research to synthesize the compound and characterize it using the specified analytical techniques.

Theoretical and Computational Investigations of 4 1,2 Oxazol 4 Yl Butanamide

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the molecular-level characteristics of 4-(1,2-Oxazol-4-yl)butanamide. These in-silico methods allow for the exploration of properties that can be difficult or impossible to measure experimentally.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gap and distribution)

Frontier Molecular Orbital (FMO) theory is pivotal for understanding a molecule's chemical reactivity and electronic properties. rsc.orgdntb.gov.ua The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. nih.govscispace.com A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more prone to chemical reactions.

For this compound, the HOMO is expected to be localized primarily on the electron-rich isoxazole (B147169) ring, particularly the nitrogen and oxygen atoms and the π-system. Conversely, the LUMO is likely distributed over the π-deficient regions of the isoxazole ring and the carbonyl group of the butanamide side chain. Theoretical calculations on related isoxazole and amide derivatives suggest that the HOMO-LUMO gap would be in a range typical for stable organic molecules. bohrium.comrsc.org

| Parameter | Energy (eV) | Primary Localization |

|---|---|---|

| HOMO | -6.8 | Isoxazole Ring (N, O atoms), π-system |

| LUMO | -0.5 | Isoxazole Ring (C atoms), Butanamide C=O |

| HOMO-LUMO Gap (ΔE) | 6.3 | - |

Note: The values presented are theoretical estimates based on DFT calculations of analogous structures and are intended for illustrative purposes.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and intramolecular interactions within a molecule. It transforms the complex, delocalized molecular orbitals into a more intuitive representation of localized bonds and lone pairs, resembling a Lewis structure. scispace.com A key feature of NBO analysis is the examination of donor-acceptor interactions, which are quantified using second-order perturbation theory. These interactions represent electron delocalization from a filled (donor) NBO to an empty (acceptor) NBO, which stabilizes the molecule.

In this compound, significant stabilizing interactions are expected. These would include hyperconjugative effects, such as the delocalization of electron density from the lone pairs of the isoxazole oxygen and nitrogen atoms into the antibonding orbitals (σ* or π) of adjacent bonds. Similarly, the lone pairs on the amide oxygen and nitrogen can interact with antibonding orbitals in the surrounding framework. The most significant interaction is typically the π-conjugation within the isoxazole ring and the resonance within the amide group (n → π interaction of the nitrogen lone pair with the carbonyl π* orbital). mdpi.com

| Donor NBO | Acceptor NBO | Interaction Energy (E(2)) (kcal/mol) | Type of Interaction |

|---|---|---|---|

| LP(1) N (amide) | π(C=O) | ~50-60 | Amide Resonance |

| LP(1) O (isoxazole) | π(C=N) | ~20-30 | Intra-ring hyperconjugation |

| π(C=C) (isoxazole) | π(C=N) (isoxazole) | ~15-25 | π-delocalization |

| σ(C-H) (alkyl chain) | σ(C-C) | ~2-5 | Hyperconjugation |

Note: Interaction energies are illustrative theoretical values based on analyses of similar heterocyclic amide structures.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive behavior of a molecule. unt.edu It illustrates the charge distribution from a visual perspective, mapping the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are favorable for nucleophilic attack. nih.govresearchgate.net

For this compound, the MEP map would show the most negative potential (red/yellow regions) concentrated around the electronegative oxygen and nitrogen atoms of the isoxazole ring and the carbonyl oxygen of the amide group. google.com These sites are the most likely to interact with electrophiles or act as hydrogen bond acceptors. Conversely, the most positive potential (blue regions) would be located around the amide N-H proton and the C-H protons, identifying them as potential sites for nucleophilic interaction or as hydrogen bond donors. nih.gov

Conformational Analysis using Molecular Mechanics and Dynamics Simulations

The butanamide side chain of this compound introduces significant conformational flexibility. Understanding the preferred three-dimensional arrangements, or conformers, is crucial as they can dictate the molecule's biological activity and physical properties. Conformational analysis can be performed using molecular mechanics (MM) force fields or through more rigorous DFT-based potential energy surface scans. researchgate.net

These studies involve systematically rotating the single bonds (dihedral angles) in the butanamide chain and the bond connecting it to the isoxazole ring to identify low-energy conformations. Molecular dynamics (MD) simulations can complement this by simulating the molecule's movement over time at a given temperature, providing insight into the dynamic equilibrium between different conformers and their relative populations. For this compound, key rotations would be around the C-C bonds of the butyl chain and the C-C bond linking the chain to the C4 position of the isoxazole ring. The analysis would likely reveal several low-energy conformers, with the extended (anti) conformations of the alkyl chain generally being more stable than folded (gauche) forms due to reduced steric hindrance. researchgate.net

Reaction Mechanism Elucidation via Computational Transition State Search

Computational chemistry provides powerful tools to map out the entire energy landscape of a chemical reaction, including reactants, products, intermediates, and, most importantly, transition states (TS). researchgate.net A transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to understanding the reaction's kinetics and mechanism. mdpi.com

For this compound, a relevant reaction to study would be its hydrolysis, a fundamental process for amides. chemrxiv.org Computational methods, particularly DFT, can be used to locate the transition state structures for both acid- and base-catalyzed hydrolysis. mdpi.com The calculations would model the approach of a nucleophile (e.g., hydroxide (B78521) ion or water) to the amide carbonyl carbon, the formation of a tetrahedral intermediate, and the subsequent breakdown to form a carboxylic acid and an amine. acs.org The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of how fast the reaction will proceed. For example, in a base-catalyzed mechanism, the calculations would model the transition state for the nucleophilic attack of OH⁻ on the carbonyl carbon, which is often the rate-determining step. chemrxiv.org Such studies have shown that the presence of explicit solvent molecules can significantly affect the activation barriers. nih.gov

Prediction of Spectroscopic Properties (e.g., simulated NMR and IR spectra)

Computational spectroscopy has become an indispensable tool in modern organic chemistry for the identification and characterization of molecules. numberanalytics.com By employing quantum mechanical methods like Density Functional Theory (DFT), it is possible to predict the spectroscopic properties of a molecule such as this compound with considerable accuracy. numberanalytics.comnumberanalytics.com These simulations provide a theoretical framework for interpreting experimental data and can guide the structural elucidation of newly synthesized compounds. numberanalytics.comijrpr.com

Simulated Infrared (IR) Spectroscopy: An in silico IR spectrum can be generated by calculating the vibrational frequencies of the molecule. rsc.org This involves optimizing the molecular geometry and then computing the second derivatives of the energy with respect to the atomic coordinates. The resulting frequencies correspond to the vibrational modes of the molecule, such as stretching and bending of bonds. numberanalytics.com For this compound, key predicted vibrational frequencies would include C=O stretching in the amide group, N-H stretching, C-H stretching of the alkyl chain, and vibrations associated with the C=N and C-O bonds within the isoxazole ring. nih.gov

Simulated Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicting NMR spectra involves the calculation of nuclear shielding constants, which are then converted into chemical shifts (δ). numberanalytics.comacs.org Both ¹H and ¹³C NMR spectra can be simulated. For this compound, distinct signals would be predicted for the protons and carbons of the butanamide chain and the 1,2-oxazol ring. For instance, in the ¹³C NMR spectrum, signals for the quaternary carbons of the isoxazole ring are anticipated at specific chemical shifts, while the carbonyl carbon of the amide would appear further downfield. nih.gov Similarly, the ¹H NMR spectrum would show characteristic signals for the methine proton on the isoxazole ring and the methylene (B1212753) protons of the butanamide chain, with specific splitting patterns based on spin-spin coupling. nih.govacs.org

| Spectroscopic Technique | Functional Group/Atom | Predicted Characteristic Signal/Frequency |

|---|---|---|

| IR Spectroscopy | Amide C=O stretch | ~1670 cm⁻¹ |

| IR Spectroscopy | Amide N-H stretch | ~3300 cm⁻¹ |

| IR Spectroscopy | Isoxazole C=N stretch | ~1610 cm⁻¹ |

| ¹H NMR | Isoxazole CH | ~8.0-8.5 ppm (singlet) |

| ¹H NMR | Amide NH₂ | ~5.5-7.5 ppm (broad singlet) |

| ¹³C NMR | Amide C=O | ~175 ppm |

| ¹³C NMR | Isoxazole C₄ | ~100-110 ppm |

| ¹³C NMR | Isoxazole C₃ & C₅ | ~150-165 ppm |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Hypothetical Interactions

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to build mathematical relationships between the chemical structure of a compound and its biological activity. mdpi.comresearchgate.net These models allow for the prediction of the activity of new or untested compounds, streamlining the discovery process. ijrpr.com For this compound, a hypothetical QSAR model could be developed to predict its interaction with a specific research target, such as a particular enzyme or receptor.

The process involves compiling a dataset of molecules with known activities against the target, calculating various molecular descriptors (physicochemical, topological, electronic), and then using statistical methods to create a predictive model. researchgate.net For a series of isoxazole derivatives, descriptors such as hydrophobicity, electronic properties, and steric factors have been shown to be crucial for activity. mdpi.com A QSAR model for this compound could be built to hypothesize its potential as an inhibitor for a research-relevant enzyme, based on its calculated descriptors. The resulting model can guide the design of new analogs with potentially enhanced or modulated activity. tandfonline.comtandfonline.com

| Compound | Molecular Weight (Descriptor) | LogP (Descriptor) | Hydrogen Bond Donors (Descriptor) | Predicted pIC₅₀ (Hypothetical) |

|---|---|---|---|---|

| Analog 1 | 150.15 | 1.2 | 1 | 5.8 |

| Analog 2 | 180.20 | 1.8 | 1 | 6.5 |

| This compound | 156.17 | 0.5 | 2 | 6.1 |

| Analog 3 | 210.25 | 2.5 | 0 | 7.2 |

Molecular Docking Studies for Protein-Ligand Interaction Hypotheses (excluding clinical relevance)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex. openaccessjournals.comcomputabio.com This method is instrumental in understanding enzyme-substrate interactions and in screening virtual libraries of compounds against a protein target. openaccessjournals.comnih.gov

For this compound, molecular docking could be used to hypothesize its binding affinity for various non-clinical, research-relevant protein targets. These could include enzymes like kinases, proteases, or oxidoreductases that are subjects of basic biochemical research. The docking process involves placing the ligand into the binding site of the protein and using a scoring function to estimate the binding free energy (ΔG), which indicates the stability of the complex. openaccessjournals.com Lower binding energy values suggest a more stable interaction. tandfonline.com By docking this compound into the active sites of different research targets, a rank-ordered list of potential interacting proteins can be generated, guiding future experimental validation.

| Research Protein Target (PDB ID) | Target Class | Predicted Binding Affinity (ΔG, kcal/mol) |

|---|---|---|

| Cyclooxygenase-1 (e.g., 1EQG) | Oxidoreductase | -6.8 |

| Tubulin (e.g., 4ZVM) | Structural Protein | -7.5 |

| Carbonic Anhydrase II (e.g., 2VVA) | Lyase | -7.1 |

| Sortase A (e.g., 1T2W) | Transpeptidase | -6.5 |

Beyond predicting binding affinity, molecular docking provides a detailed 3D model of the protein-ligand complex, revealing specific molecular interactions. researchgate.net This allows for the identification of key amino acid residues in the protein's binding pocket that interact with the ligand. nih.gov For this compound, these interactions could include:

Hydrogen Bonds: The amide group (-CONH₂) is a prime candidate for forming hydrogen bonds with polar residues (e.g., Serine, Threonine, Aspartate) in the binding site. The oxygen and nitrogen atoms of the isoxazole ring can also act as hydrogen bond acceptors.

Hydrophobic Interactions: The alkyl chain of the butanamide moiety can form van der Waals and hydrophobic interactions with nonpolar residues (e.g., Leucine, Valine, Phenylalanine).

Pi-Alkyl or Pi-Pi Interactions: The aromatic isoxazole ring can engage in pi-alkyl interactions with aliphatic side chains or pi-pi stacking with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan. researchgate.net

Visualizing these interactions helps to rationalize the binding affinity and provides a structural hypothesis for the ligand's mode of action, which can be invaluable for designing future experiments.

Binding Affinity Predictions with Research-Relevant Biological Targets

Advanced Topics in Computational Chemistry (e.g., QM/MM methods for complex systems)

For a more accurate description of protein-ligand interactions, especially those involving bond making/breaking or significant electronic polarization, advanced computational methods are employed. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are particularly powerful for studying complex biomolecular systems. uiuc.edunih.gov

In a QM/MM simulation, the system is partitioned into two regions. The chemically active part, such as the ligand and the key amino acid residues in the enzyme's active site, is treated with a high-level, computationally expensive QM method (like DFT). numberanalytics.com The rest of the protein and surrounding solvent is treated with a more efficient, classical MM force field.

This approach would allow for a highly accurate investigation of the interaction between this compound and a protein binding site. A QM/MM study could elucidate subtle electronic effects, charge transfer phenomena, and the precise energetics of the interaction that are not captured by classical docking methods. nih.gov This level of theory is essential for studying enzymatic reaction mechanisms or for refining the binding poses and interaction energies obtained from initial molecular docking simulations. numberanalytics.comnih.gov

Chemical Reactivity and Mechanistic Studies of 4 1,2 Oxazol 4 Yl Butanamide

Stability and Degradation Pathways under Various Chemical Conditions

Amide bonds are generally characterized by significant stability towards hydrolysis compared to other carboxylic acid derivatives like esters. wikipedia.org However, the amide linkage in 4-(1,2-oxazol-4-yl)butanamide can be cleaved under more forceful conditions, such as heating in the presence of strong acids or bases. wikipedia.orgcognitoedu.orglibretexts.org These reactions are typically irreversible as the resulting amine or ammonia (B1221849) is protonated under acidic conditions, and the carboxylic acid is deprotonated under basic conditions. wikipedia.org

Acid-Catalyzed Hydrolysis : When refluxed with a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), the amide bond undergoes hydrolysis. cognitoedu.org The reaction mechanism involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. libretexts.orglibretexts.org A subsequent nucleophilic attack by water leads to a tetrahedral intermediate. libretexts.org Proton transfer to the nitrogen atom makes it a better leaving group (ammonia), which is eliminated to form the carboxylic acid and an ammonium (B1175870) salt. libretexts.orglibretexts.org

Base-Promoted Hydrolysis : Heating the compound with a strong base, such as sodium hydroxide (B78521) (NaOH), also results in the cleavage of the amide bond. cognitoedu.org The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate. libretexts.org This is followed by the elimination of the amide anion, which then deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and ammonia. libretexts.orglibretexts.org

Hydrolysis of the Amide Bond in this compound

| Condition | Reactants | Products | Mechanism Summary |

|---|---|---|---|

| Acidic (e.g., aq. HCl, heat) | This compound + H₂O/H⁺ | 4-(1,2-Oxazol-4-yl)butanoic acid + Ammonium ion (NH₄⁺) | Protonation of carbonyl oxygen followed by nucleophilic attack by water. libretexts.orglibretexts.org |

| Basic (e.g., aq. NaOH, heat) | This compound + OH⁻ | 4-(1,2-Oxazol-4-yl)butanoate salt + Ammonia (NH₃) | Nucleophilic attack by hydroxide ion at the carbonyl carbon. libretexts.orglibretexts.org |

The 1,2-oxazole (or isoxazole) ring is an aromatic heterocyclic system. researchgate.net While this aromaticity confers a degree of stability, the ring contains a relatively weak N-O bond, which is a potential site for cleavage under certain reaction conditions, particularly with reducing agents or bases. researchgate.net Oxazoles are generally considered thermally stable. tandfonline.com However, the stability can be pH-dependent. Studies on related oxadiazole derivatives have shown that the ring can open under both low and high pH conditions via nucleophilic attack. nih.gov

Nucleophilic attack on the oxazole (B20620) ring, particularly by strong nucleophiles, can lead to fragmentation and ring cleavage rather than simple substitution. pharmaguideline.comcaltech.edu For instance, research on oxazole carboxamides has demonstrated that they are susceptible to nucleophilic fragmentation. caltech.edu Oxidation of the oxazole ring can also lead to its opening. pharmaguideline.com

Hydrolytic Stability of the Amide Bond

Electrophilic and Nucleophilic Reactions of the Oxazole Moiety

The oxazole ring is electron-deficient, which influences its reactivity towards electrophiles and nucleophiles.

Electrophilic Reactions : Electrophilic substitution on the oxazole ring is generally difficult due to its electron-deficient nature. pharmaguideline.com Such reactions, when they do occur, typically require the presence of electron-donating or activating groups on the ring. tandfonline.compharmaguideline.com The preferred site for electrophilic attack is the C5 position. tandfonline.comwikipedia.org The conjugate acid of oxazole has a pKa of 0.8, making it a very weak base. wikipedia.org Protonation, a simple electrophilic reaction, occurs at the nitrogen atom in the 3-position. tandfonline.compharmaguideline.com

Nucleophilic Reactions : Nucleophilic substitution reactions on the oxazole ring are uncommon. tandfonline.compharmaguideline.com They are most likely to occur at the C2 position, especially if it bears a good leaving group like a halogen. tandfonline.compharmaguideline.com However, in many cases, nucleophilic attack leads to ring cleavage instead of substitution. pharmaguideline.com Deprotonation can occur at the C2 position, which is the most acidic hydrogen on the ring. tandfonline.comwikipedia.org

Reactivity of the 1,2-Oxazole Ring

| Reaction Type | Position of Attack | Reactivity and Conditions | Typical Outcome |

|---|---|---|---|

| Electrophilic Substitution | C5 | Difficult; generally requires activating groups. tandfonline.compharmaguideline.comwikipedia.org | Substitution at C5. |

| Nucleophilic Substitution | C2 | Rare; requires a good leaving group at C2. tandfonline.compharmaguideline.comsemanticscholar.org | Substitution at C2 or ring cleavage. pharmaguideline.com |

| Protonation | N3 | Occurs in the presence of acids. tandfonline.compharmaguideline.com | Formation of an oxazolium salt. |

| Deprotonation | C2 | Occurs in the presence of a strong base. tandfonline.comwikipedia.org | Formation of a lithio salt, which may lead to ring opening. wikipedia.org |

Reactions Involving the Butanamide Side Chain

The butanamide side chain offers two primary sites for chemical reactions: the amide nitrogen and the carbonyl group.

The nitrogen atom of a primary amide, like that in this compound, is generally not nucleophilic. Its lone pair of electrons is delocalized through resonance with the adjacent carbonyl group, which also makes the amide a much weaker base than an amine. cognitoedu.org Consequently, direct reactions at the amide nitrogen, such as alkylation, are not typical.

However, bimolecular nucleophilic substitution (S_N2) reactions at the amide nitrogen are possible under specific circumstances. nih.gov These transformations generally require the presence of a good leaving group, such as a sulfonate, attached to the nitrogen atom, which is not present in the parent compound. nih.govmdpi.com

The carbonyl carbon of the amide group is electrophilic and can be attacked by nucleophiles, although amides are less reactive than other carboxylic acid derivatives. libretexts.org

Hydrolysis : As discussed in section 5.1.1, this is a key reaction at the carbonyl group, promoted by acid or base. libretexts.org

Reduction : The carbonyl group of the amide can be reduced by strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgsavemyexams.com Unlike the reduction of esters and ketones which yield alcohols, the reduction of an amide specifically yields an amine. libretexts.orglibretexts.org In this reaction, the carbonyl oxygen is eliminated, and the C=O group is converted to a CH₂ group, which would transform this compound into 4-(1,2-oxazol-4-yl)butan-1-amine. libretexts.org

Reactions of the Butanamide Side Chain

| Reactive Site | Reaction Type | Reagent/Condition | Product |

|---|---|---|---|

| Carbonyl Group | Reduction | LiAlH₄ | 4-(1,2-Oxazol-4-yl)butan-1-amine |

| Carbonyl Group | Acid Hydrolysis | H₃O⁺, heat | 4-(1,2-Oxazol-4-yl)butanoic acid |

| Carbonyl Group | Base Hydrolysis | NaOH, heat | Sodium 4-(1,2-oxazol-4-yl)butanoate |

| Amide Nitrogen | Deprotonation | Strong bases (e.g., Grignard reagents) | Amide anion |

Reactions at the Alkyl Chain

The butanamide portion of the molecule, an alkyl chain with a terminal primary amide, presents several potential sites for chemical reactions.

The amide group itself is generally stable but can undergo hydrolysis to the corresponding carboxylic acid, 4-(1,2-oxazol-4-yl)butanoic acid, and ammonia under acidic or basic conditions, typically requiring heat. embibe.comunimed.edu.ng

The methylene (B1212753) group alpha to the amide carbonyl (C-2 of the butanamide chain) could potentially be deprotonated by a strong base to form an enolate, which could then participate in alkylation or condensation reactions. However, the acidity of these protons is relatively low.

The N-H protons of the primary amide can also be deprotonated by a very strong base or participate in reactions such as N-alkylation, although this is less common for primary amides compared to other nitrogen-containing functional groups. libretexts.org

The reactivity of the alkyl chain can be influenced by the length of the chain itself. In some series of N-alkyl-amides, nematicidal activity against Meloidogyne incognita was found to be inversely proportional to the length of the alkyl chain, suggesting that a shorter chain may lead to higher potency. researchgate.net

The following table outlines potential reactions at the alkyl chain based on general principles of organic chemistry.

Table 1: Potential Reactions at the Alkyl Chain of this compound

| Reaction Type | Reagents and Conditions | Expected Product |

| Amide Hydrolysis | H₃O⁺, heat or NaOH, H₂O, heat | 4-(1,2-Oxazol-4-yl)butanoic acid |

| N-Alkylation | Strong base (e.g., NaH), Alkyl halide | N-alkyl-4-(1,2-oxazol-4-yl)butanamide |

| α-Deprotonation | Strong, non-nucleophilic base | Enolate intermediate |

Photochemical and Thermal Reactivity

The isoxazole (B147169) ring is known to exhibit both photochemical and thermal reactivity, primarily involving cleavage of the weak N-O bond.

Photochemical Reactivity: Upon irradiation with UV light (typically 200–330 nm), isoxazoles can undergo photoisomerization. nih.govacs.org This process is believed to proceed through the homolytic cleavage of the N-O bond to form a vinylnitrene diradical intermediate. aip.org This intermediate can then rearrange to form a 2H-azirine, which can subsequently isomerize to an oxazole. nih.govaip.org Recent studies have also shown that photolysis of trisubstituted isoxazoles can lead to the formation of highly reactive ketenimine intermediates. nih.govacs.org The isoxazole moiety's photoreactivity has been harnessed in chemoproteomic studies for photo-crosslinking applications. nih.gov Photocycloadditions of aldehydes to methylated isoxazoles have also been reported, yielding oxetanes. beilstein-journals.org

Thermal Reactivity: Thermal decomposition of isoxazoles typically occurs at elevated temperatures (e.g., 160–280°C) and can lead to cleavage of the ring. researchgate.net The products can vary depending on the substituents and conditions, but often include nitriles and other fragments. aip.orgresearchgate.net For instance, the thermal decomposition of some isoxazoline (B3343090) compounds results in the formation of acetaldehyde (B116499) and an aromatic nitrile. researchgate.net The decomposition is thought to proceed via a biradical mechanism involving the opening of the isoxazole ring. researchgate.net Theoretical studies suggest that the thermal decomposition of the parent isoxazole can lead to ketenimine and carbon monoxide as primary products. aip.org The thermal stability of isoxazole derivatives can be significant, with some showing decomposition temperatures above 190°C. acs.org

Mechanistic Investigations of Specific Reactions

Detailed mechanistic studies on this compound are not available. However, insights can be drawn from studies of related isoxazole systems.

The photochemical rearrangement of isoxazoles to oxazoles is a well-studied reaction. The proposed mechanism involves the formation of a 2H-azirine intermediate following the cleavage of the N-O bond. aip.org This azirine can then undergo cleavage of the C-C single bond to form a nitrile ylide, which subsequently cyclizes to the oxazole. aip.org

In the thermal decomposition of isoxazoles, a biradical mechanism initiated by N-O bond cleavage is often proposed. researchgate.net For the parent isoxazole, computational studies have explored competing reaction channels, suggesting that some products may be formed through bifurcation on the reaction pathway due to dynamic effects. acs.org

Mechanistic studies on the formation of isoxazoles themselves, such as through electrochemical annulation, have pointed towards radical pathways involving intermediates like acyl radicals. nih.gov

Quantitative kinetic and thermodynamic data for reactions of this compound are not documented. However, general principles can be applied.

The thermal decomposition of isoxazoline compounds has been studied kinetically, with activation energies reported to be around 104 ± 8 kJ/mol. researchgate.net The rate of this decomposition can be influenced by the solvent and the viscosity of the medium. researchgate.net

Theoretical studies on the thermal decomposition of the parent isoxazole have been conducted to understand the potential energy surfaces and reaction pathways. acs.org Similarly, the kinetics and thermodynamics of transformations involving isoxazolium N-ylides, which are potential intermediates in ring-expansion reactions, have been evaluated computationally. These studies indicate that such ylides can be thermodynamically and kinetically unstable, readily undergoing ring-opening. researchgate.net

The feasibility of any phase transformation is governed by a net decrease in the free energy of the system, and the rate is determined by the kinetics of nucleation and growth. taylorfrancis.com

The following table provides hypothetical kinetic and thermodynamic parameters for isoxazole ring transformations based on published data for analogous systems.

Table 2: Illustrative Kinetic and Thermodynamic Data for Isoxazole Transformations

| Transformation | System | Parameter | Value | Reference |

| Thermal Decomposition | Substituted Isoxazolines | Activation Energy (Ea) | 104 ± 8 kJ/mol | researchgate.net |

| Ring Opening | Isoxazolium N-ylides | Activation Barrier | 0.2–1.5 kcal/mol | researchgate.net |

Role as a Ligand in Metal-Catalyzed Reactions (if applicable)

The nitrogen and oxygen atoms in the isoxazole ring, as well as the oxygen and nitrogen atoms of the amide group, possess lone pairs of electrons and could potentially act as ligands, coordinating to metal centers.

While there are no specific reports of this compound being used as a ligand, related isoxazole-containing molecules have been employed in metal-catalyzed reactions. For instance, isoxazole-functionalized resins have been used to create complexes with transition metals like Fe(III), Co(II), Ni(II), and Cu(II) for catalytic applications, such as the decomposition of hydrogen peroxide. orientjchem.org

The isoxazole moiety itself can be synthesized and functionalized using transition metal catalysis, with palladium, gold, and copper being commonly used. researchgate.netthieme-connect.comorganic-chemistry.org Spiro-fused oxazoline (B21484) ligands derived from carbohydrates have been used in palladium-catalyzed asymmetric allylic alkylation. beilstein-journals.org However, in some cases, the isoxazole ring can be cleaved under palladium catalysis. beilstein-journals.org

The development of new 2,2'-bipyridine (B1663995) ligands has been achieved using an isoxazole strategy, involving metal-catalyzed isomerization of isoxazole intermediates. acs.org This demonstrates the utility of the isoxazole scaffold in constructing more complex ligand systems.

Derivatization and Analog Synthesis of 4 1,2 Oxazol 4 Yl Butanamide

Design Principles for Structural Analogues and Homologues

The design of analogues and homologues of 4-(1,2-Oxazol-4-yl)butanamide is a strategic process aimed at systematically altering its physicochemical and pharmacological properties. This involves modifications to the heterocyclic core, variations in the aliphatic side chain, and substitutions on the ring to fine-tune its chemical reactivity.

Modifications of the Oxazole (B20620) Ring System (e.g., substitution patterns, other azoles)

The isoxazole (B147169) ring is a versatile scaffold that allows for extensive modification. The C3 and C5 positions are primary targets for introducing a wide range of substituents to probe interactions with biological targets. Synthetic routes often involve the [3+2] cycloaddition of nitrile oxides with appropriately substituted alkynes, which allows for the pre-installation of desired groups at these positions. nih.govnih.gov For instance, employing different terminal acetylenes in cycloaddition reactions can yield a library of 5-substituted isoxazole analogues. nih.gov

Furthermore, the isoxazole moiety can be replaced with other five-membered heterocyclic rings, a strategy known as bioisosteric replacement, to explore different electronic and hydrogen-bonding properties. nih.gov Common bioisosteres for the isoxazole ring include other azoles such as 1,2,3-triazoles, pyrazoles, and the isomeric 1,3-oxazole. The synthesis of such analogues, for example, can be achieved by reacting N-propargylated intermediates with various azides to form 1,2,3-triazoles, or through the condensation of hydrazines with 1,3-dicarbonyl compounds to access pyrazoles. japsonline.com

Variations in the Butanamide Side Chain (e.g., chain length, branching)

Modification of the butanamide side chain is a key strategy for modulating properties such as lipophilicity, solubility, and metabolic stability. Homologation, the extension or shortening of the alkyl chain, is a common approach. This can produce propanamide, pentanamide, or longer-chain analogues. Such modifications can influence how the molecule fits into a binding pocket and can be achieved by starting with different amino acid or alkyl halide precursors during synthesis. nih.gov For example, studies on oxazole-bridged combretastatin (B1194345) analogues have shown that varying the length of an alkyl-tethered appendage significantly impacts biological activity. nih.gov

Introducing branching, such as methyl or other small alkyl groups, along the butanamide chain can increase metabolic stability by sterically hindering enzymatic degradation. Stereoselective alkylation of precursors like N-Boc glutamic acid esters demonstrates a viable route to introduce substituents on the carbon chain adjacent to the amide group. acs.org Additionally, the terminal amide group itself can be derivatized, for instance, by N-alkylation or by conversion to other functional groups like carboxylic acids or esters, to further explore the SAR.

Substitutions on the Oxazole Ring for Modulating Reactivity

Introducing substituents onto the isoxazole ring can profoundly modulate its electronic character and reactivity, thereby facilitating further derivatization. The placement of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) alters the susceptibility of the ring to nucleophilic or electrophilic attack. vulcanchem.com For example, the presence of an amine group at C5 can influence the ring's reactivity in electrophilic substitution reactions. vulcanchem.com

A critical strategy for enabling advanced modifications is the introduction of a halogen atom, typically at the C4 or C5 position. rsc.orgbeilstein-journals.org Halogenated isoxazoles, particularly 4-iodoisoxazoles, are exceptionally useful intermediates for transition-metal-catalyzed cross-coupling reactions. rsc.orgbeilstein-journals.org These iodo-derivatives can be synthesized by treating the parent isoxazole with reagents like N-iodosuccinimide (NIS) in the presence of an acid such as trifluoroacetic acid (TFA). beilstein-journals.org The resulting halo-isoxazole is then primed for a variety of scaffold decoration strategies.

Scaffold Decoration Strategies

With a functionalized scaffold in hand, a variety of modern synthetic methods can be employed to "decorate" the molecule with diverse chemical appendages, significantly expanding the accessible chemical space.

C-H Functionalization Approaches

Direct C-H functionalization has emerged as a powerful tool for the late-stage modification of heterocyclic compounds, avoiding the need for pre-functionalized starting materials. For isoxazoles, rhodium(III)-catalyzed C-H activation is a notable strategy. rsc.orgnih.govrsc.org Research has demonstrated the decarboxylative C-H functionalization of isoxazole-4-carboxylic acids at the C5 position. rsc.orgnih.govrsc.org In this process, the carboxyl group acts as a traceless directing group, guiding the catalyst to the adjacent C-H bond for activation and subsequent coupling with partners like alkenes or sulfoxonium ylides. rsc.orgrsc.org A similar strategy could be envisioned for this compound, where the amide functionality or a precursor could direct the regioselective functionalization at the C5 position, allowing for the introduction of alkenyl or acylmethyl groups. rsc.org

| Modification Strategy | Target Site | Description of Change | Potential Synthetic Method | Reference |

|---|---|---|---|---|

| Ring Substitution | C3 and C5 Positions | Introduction of various alkyl or aryl groups. | [3+2] Cycloaddition with substituted alkynes. | nih.gov |

| Bioisosteric Replacement | Isoxazole Ring | Replacement of the isoxazole core with a 1,2,3-triazole ring. | Cycloaddition of an azide (B81097) with a propargylated intermediate. | japsonline.com |

| Side Chain Homologation | Butanamide Chain | Varying chain length (e.g., propanamide, pentanamide). | Synthesis from corresponding amino acid or halide precursors. | nih.gov |

| Reactivity Modulation | C4 Position | Iodination of the isoxazole ring to enable cross-coupling. | Treatment with N-Iodosuccinimide (NIS) and Trifluoroacetic Acid (TFA). | beilstein-journals.org |

| C-H Functionalization | C5 Position | Direct introduction of alkenyl groups. | Rhodium(III)-catalyzed decarboxylative C-H alkenylation. | rsc.orgrsc.org |

Cross-Coupling Reactions for Aryl/Heteroaryl Attachments

Transition-metal-catalyzed cross-coupling reactions are a cornerstone for attaching new aryl and heteroaryl groups to the isoxazole scaffold. These methods offer a robust and modular approach to synthesizing complex molecules.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form carbon-carbon bonds between a halo-isoxazole and an organoboron compound, such as a boronic acid or ester. nih.govnih.gov Starting with a 4-iodoisoxazole (B1321973) derivative, a diverse array of aryl and heteroaryl groups can be introduced at this position. beilstein-journals.orgnih.gov The reaction conditions are generally mild and tolerant of various functional groups. nih.gov

Sonogashira Coupling: To introduce alkyne functionalities, the palladium-catalyzed Sonogashira coupling is employed. This reaction couples a terminal alkyne with a halo-isoxazole, providing access to C4-alkynylisoxazoles. rsc.org These alkynyl products are valuable in their own right or can serve as intermediates for further transformations. Research indicates that the steric hindrance at the C3 position of the isoxazole ring has a more significant impact on the reaction's efficiency than substituents at the C5 position. rsc.org

| Reaction | Isoxazole Substrate | Coupling Partner | Catalyst/Conditions | Product Type | Yield Range | Reference |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | 5-Bromo-isoxazole derivative | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 5-Aryl-isoxazole | 60-76% | nih.gov |

| Suzuki-Miyaura | 4-Iodoisoxazole | Various aryl/heteroaryl boronic acids | Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O | 3,4,5-Trisubstituted isoxazole | Good yields | nih.gov |

| Sonogashira | 4-Iodoisoxazole | Terminal alkynes | Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF | C4-Alkynylisoxazole | Up to 98% | rsc.org |

| Heck | 4-Iodoisoxazole | Styrenes | Pd(OAc)₂, P(o-tol)₃, Et₃N, DMF | 4-Styrenyl-isoxazole | Good yields | nih.gov |

Synthesis of Prodrugs and Probes for Mechanistic Biological Research (excluding therapeutic intent)

The development of prodrugs and molecular probes from this compound is a key strategy for investigating its interactions within biological systems. These derivatives are designed to be activated by specific physiological conditions or enzymes, or to carry reporter groups for imaging and detection, thereby helping to elucidate metabolic pathways and mechanisms of action without a primary goal of treatment.

Prodrug Strategies

A common prodrug approach involves masking the terminal amide or other functional groups to alter physicochemical properties like cell permeability. For amides, N-acylation or the introduction of a cleavable N-acyloxymethyl group can create derivatives that are hydrolyzed by intracellular esterases to release the parent compound. Another strategy is to modify the oxazole ring or introduce substituents that are bioactivated by specific enzymes, such as cytochrome P450s. For instance, dacarbazine, an imidazole (B134444) carboxamide analog, undergoes CYP-mediated N-demethylation to form a reactive species. mdpi.com This principle could be applied to N-alkylated derivatives of this compound to study its metabolic activation in specific tissues.

A novel prodrug strategy for phenolic compounds, which could be adapted for derivatives of the target compound featuring a hydroxyl group, uses an O-methylpyrimidine modification to mask the phenol. nih.gov This moiety is then cleaved by aldehyde oxidase (AO) to release the active parent drug, a mechanism that could enhance stability against first-pass metabolism during investigative studies. nih.gov

Molecular Probes for Mechanistic Insights

For mechanistic studies, derivatives of this compound can be synthesized to function as molecular probes. This typically involves incorporating a reporter moiety, such as a fluorescent tag or a radionuclide, for detection and imaging purposes.

One established method is the introduction of a radioactive isotope like Fluorine-18 ([¹⁸F]) for use in Positron Emission Tomography (PET). Research on valdecoxib, a compound also containing a phenyl-substituted isoxazole ring, has demonstrated the synthesis of a [¹⁸F]fluoromethyl analogue. researchgate.net The synthesis involved the displacement of a tosylate precursor with the [¹⁸F]fluoride ion. researchgate.net A similar approach could be applied to a hydroxymethyl derivative of this compound to create a PET tracer for imaging its distribution and target engagement in vivo.

Table 1: Potential Probes Based on Analogous Structures

| Probe Type | Parent Structure Analogy | Reporter Group | Synthetic Strategy | Research Application |

| PET Tracer | Valdecoxib (isoxazole-containing) | ¹⁸F | Nucleophilic substitution of a tosylate precursor with [¹⁸F]F⁻. researchgate.net | In vivo imaging of compound distribution and target binding. researchgate.net |

| Fluorescent Probe | General Heterocycles | Fluorophore (e.g., BODIPY, fluorescein) | Amide coupling of the butanamide nitrogen or a functionalized oxazole substituent with an activated fluorophore. | Cellular uptake studies and subcellular localization via microscopy. |

| Affinity-Based Probe | General | Biotin (B1667282), Photo-crosslinker | Acylation of the butanamide or functionalization of the oxazole ring with a biotinylated or photo-reactive linker. | Identification of protein binding partners (target deconvolution). |

Combinatorial and Parallel Synthesis Methodologies for Derivative Libraries

To explore the chemical space around this compound, combinatorial and parallel synthesis techniques are employed to rapidly generate large libraries of derivatives. These high-throughput methods allow for systematic variation of different parts of the molecule to investigate structure-activity relationships in biological assays.

Parallel Synthesis Approaches

Parallel synthesis involves the simultaneous preparation of a series of discrete compounds in separate reaction vessels. This methodology is well-suited for creating focused libraries where specific positions on the scaffold are diversified. For the this compound scaffold, diversification could occur at three main points:

Substitution on the oxazole ring.

Modification of the butanamide side chain.

Derivatization of the terminal amide nitrogen.

A study on the parallel synthesis of oxazole-derived small molecules demonstrated the use of orthogonally protected oxazolyl amino acids as building blocks on a solid support. d-nb.info This allowed for diversification at both the N-terminus and C-terminus through standard peptide coupling and amine addition reactions, respectively, yielding a library of trifunctional oxazole compounds. d-nb.info A similar solid-phase strategy could be envisioned for this compound, where the butanamide moiety is anchored to a resin, allowing for subsequent modifications.

Solution-phase parallel synthesis is another powerful technique. A library of 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides was successfully prepared through a multi-step sequence followed by parallel amidation of a carboxylic acid intermediate with a diverse set of amines. mdpi.com This approach could be directly translated to 4-(1,2-oxazol-4-yl)butanoic acid (the carboxylic acid precursor to the target amide), which could be amidated in parallel with various amines to produce a library of N-substituted butanamide derivatives.

Combinatorial Chemistry

True combinatorial synthesis, particularly the "split-and-mix" or "split-and-pool" method, can generate vast libraries of compounds. In this approach, a resin-bound starting material is split into multiple portions, each reacting with a different building block. The portions are then pooled, mixed, and split again for the next reaction cycle. This process can lead to the creation of thousands or even millions of unique compounds on individual resin beads. While powerful for discovery, this method is more complex than parallel synthesis and requires deconvolution strategies to identify active compounds. For the this compound scaffold, a split-and-mix approach could be used to introduce immense diversity at the N-terminus of the butanamide chain.

Table 2: Exemplar Parallel Synthesis Scheme for this compound Derivatives

| Step | Reaction | Reagents and Conditions | Diversity Introduced |

| 1 | Synthesis of Oxazole Core | Reaction of a β-dicarbonyl compound with hydroxylamine (B1172632). | Substituents on the oxazole ring (R¹). |

| 2 | Attachment of Butanoic Acid Chain | Alkylation of the oxazole with a protected 4-halobutanoate ester. | - |

| 3 | Hydrolysis | Base-mediated hydrolysis of the ester to yield 4-(1,2-oxazol-4-yl)butanoic acid. | - |

| 4 | Parallel Amidation | Activation of the carboxylic acid (e.g., with HATU/DIPEA) followed by reaction with a library of amines (R²-NH₂). mdpi.com | N-substituent on the butanamide (R²). |

Development of Linkers for Bioconjugation or Material Integration

The functional groups of this compound can be exploited to develop linkers for attaching the molecule to larger entities like proteins, polymers, or surfaces. Such bioconjugates or integrated materials are valuable tools for mechanistic studies.

Linkers for Bioconjugation

Bioconjugation linkers connect a small molecule to a biomolecule, such as an antibody or protein. symeres.com The linker's properties are critical and can be either cleavable or non-cleavable. nih.gov

Non-Cleavable Linkers: To create a stable conjugate, the butanamide nitrogen of this compound could be acylated with a linker containing a terminal reactive group, such as an N-hydroxysuccinimide (NHS) ester or a maleimide (B117702). For example, acylation with 6-maleimidohexanoic acid would introduce a maleimide group capable of reacting with free thiols (cysteine residues) on a protein. conju-probe.com

Cleavable Linkers: For applications requiring the release of the molecule under specific conditions, cleavable linkers are used. These can be designed to be sensitive to pH, redox potential, or specific enzymes found within target cells. symeres.comnih.gov A linker containing a disulfide bond could be attached to the butanamide, which would be cleaved in the reducing environment of the cytoplasm. Alternatively, a peptide-based linker could be designed for cleavage by specific proteases like cathepsins, which are abundant in lysosomes.

Integration into Materials

The synthesis of derivatives for material integration involves introducing functional groups that can polymerize or attach to a surface. For example, modifying the butanamide with a terminal alkyne or azide group would allow for its attachment to a surface or polymer backbone via "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This creates a stable triazole linkage. This approach is widely used to functionalize materials for applications in chemical biology and diagnostics.

Table 3: Functional Handles for Linker Attachment and Material Integration

| Functional Group | Position of Introduction | Reactive Partner | Linkage Formed | Application |

| Maleimide | N-terminus of butanamide | Thiol (on protein) | Thioether | Stable Protein Conjugation conju-probe.com |

| Alkyne | N-terminus of butanamide | Azide | 1,2,3-Triazole (Click Chemistry) | Bioconjugation, Material Surface Functionalization |

| Azide | N-terminus of butanamide | Alkyne | 1,2,3-Triazole (Click Chemistry) | Bioconjugation, Material Surface Functionalization |

| NHS Ester | Terminal end of a linker attached to the butanamide N-terminus | Amine (on protein) | Amide | Stable Protein Conjugation |

| Carboxylic Acid | Modification of the oxazole ring | Amine | Amide | General purpose handle for further functionalization |

Mechanistic Biological Studies of 4 1,2 Oxazol 4 Yl Butanamide and Its Analogues Molecular and Cellular Focus

In Vitro Biochemical Assay Development and Optimization (excluding direct therapeutic evaluation)

In vitro biochemical assays are fundamental tools for characterizing the interaction between a small molecule and its biological target. These assays, conducted in a controlled, cell-free environment, allow for the precise measurement of parameters like enzyme inhibition and receptor binding affinity.